molecular formula C10H21NO3 B2397066 tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate CAS No. 842146-73-0

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate

Cat. No.: B2397066
CAS No.: 842146-73-0
M. Wt: 203.282
InChI Key: DLJVHNHWNRPSDA-UHFFFAOYSA-N
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Description

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate is a chemical compound with the molecular formula C10H21NO3. It is known for its versatile applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with 4-hydroxy-3-methylbutylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It is removed under specific conditions, such as acidic or basic environments, to reveal the free amine group .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A simpler compound used for similar purposes in organic synthesis.

    tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate: A structurally related compound with slight variations in its chemical structure.

Uniqueness

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate is unique due to its specific functional groups, which provide distinct reactivity and stability. Its ability to act as a protecting group for amines makes it valuable in complex organic syntheses .

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-8(7-12)5-6-11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJVHNHWNRPSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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